4-(1H-tetrazol-5-ylmethyl)aniline
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Overview
Description
4-(1H-Tetrazol-5-ylmethyl)aniline is an organic compound with the molecular formula C8H9N5. It is a derivative of aniline, where the aniline ring is substituted with a tetrazole group at the para position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-tetrazol-5-ylmethyl)aniline typically involves the reaction of 4-aminophenylacetonitrile with sodium azide under acidic conditions to form the tetrazole ring. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures. The product is then purified using chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and involve continuous flow reactors for better control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
4-(1H-Tetrazol-5-ylmethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing functional groups.
Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are employed.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives and other nitrogen-containing compounds.
Substitution: Halogenated and nitrated derivatives of the original compound.
Scientific Research Applications
4-(1H-Tetrazol-5-ylmethyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-(1H-tetrazol-5-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites and modulate biological pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(1H-Tetrazol-5-yl)aniline: Similar structure but lacks the methyl group.
4-(1H-Tetrazol-5-ylmethyl)phenol: Similar structure with a hydroxyl group instead of an amino group.
4-(1H-Tetrazol-5-ylmethyl)benzoic acid: Similar structure with a carboxyl group instead of an amino group.
Uniqueness
4-(1H-Tetrazol-5-ylmethyl)aniline is unique due to the presence of both the tetrazole ring and the aniline moiety, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-(2H-tetrazol-5-ylmethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c9-7-3-1-6(2-4-7)5-8-10-12-13-11-8/h1-4H,5,9H2,(H,10,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOMWIFRDXGSMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NNN=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00429010 |
Source
|
Record name | 4-(1H-tetrazol-5-ylmethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00429010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131117-50-5 |
Source
|
Record name | 4-(1H-tetrazol-5-ylmethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00429010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1H-1,2,3,4-tetrazol-5-ylmethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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